Xanthorrhizol

Vue d'ensemble

Description

Xanthorrhizol est un composé sesquiterpénoïde de type bisabolane extrait des rhizomes de Curcuma xanthorrhiza Roxb. Ce composé naturel est reconnu pour ses diverses activités pharmacologiques, notamment anticancéreuses, antimicrobiennes, anti-inflammatoires, antioxydantes, antihyperglycémiques, antihypertensives, antiplaquettaires, néphroprotectrices, hépatoprotectrices, œstrogéniques et anti-œstrogéniques .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Xanthorrhizol peut être isolé de Curcuma xanthorrhiza en utilisant diverses méthodes d'extraction. Une de ces méthodes implique l'extraction assistée par ultrasons utilisant des solvants eutectiques profonds naturels (NADESs) basés sur le glucose et des acides organiques comme l'acide lactique, l'acide malique et l'acide citrique. Les conditions optimales pour cette extraction comprennent une teneur en eau de 30% dans le glucose/acide lactique (1:3), un rapport solide-liquide de 1/15 g/mL et un temps d'extraction de 20 minutes .

Méthodes de production industrielle

La production industrielle de this compound implique généralement une extraction par solvant utilisant de l'éthanol, suivie d'une partition entre le n-hexane et l'eau. La couche organique est ensuite traitée par des réactions acide-base et une acétylation, suivie d'une fractionnement par chromatographie éclair. La fraction d'acétyl this compound est hydrolysée et purifiée pour obtenir du this compound à haute pureté .

Analyse Des Réactions Chimiques

Types de réactions

Xanthorrhizol subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Ces réactions sont cruciales pour modifier le composé afin d'améliorer ses propriétés pharmacologiques.

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions impliquant le this compound comprennent des agents oxydants comme le peroxyde d'hydrogène et des agents réducteurs comme le borohydrure de sodium. Les réactions de substitution impliquent souvent des agents halogénants et des nucléophiles dans des conditions contrôlées.

Produits majeurs

Les produits majeurs formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation du this compound peut conduire à la formation d'époxydes, tandis que la réduction peut produire des dérivés alcooliques.

Applications de la recherche scientifique

Chimie: this compound sert de composé de tête pour la synthèse de nouvelles molécules pharmacologiquement actives.

Biologie: Il présente des propriétés antimicrobiennes et anti-inflammatoires significatives, ce qui le rend utile dans la recherche biologique.

Médecine: this compound s'est avéré prometteur dans la thérapie anticancéreuse en inhibant la croissance des cellules cancéreuses et en induisant l'apoptose.

Mécanisme d'action

This compound exerce ses effets par le biais de diverses cibles moléculaires et voies. Il inhibe l'activité de la cyclooxygénase-2 (COX-2) et de la synthase inductible d'oxyde nitrique (iNOS), réduisant la production de cytokines pro-inflammatoires comme l'interleukine-6 (IL-6) et le facteur de nécrose tumorale-α (TNF-α). De plus, le this compound module la voie de signalisation des protéines kinases activées par les mitogènes (MAPK), en particulier en atténuant la phosphorylation des kinases N-terminales de c-Jun (JNKs), ce qui inhibe la transcription de COX-2 et d'iNOS .

Applications De Recherche Scientifique

Anticancer Properties

Xanthorrhizol has demonstrated promising anticancer activity across various cancer cell lines. Research indicates that it inhibits the growth of non-small cell lung carcinoma (A549) cells through modulation of key signaling pathways such as PI3K/AKT and NF-κB.

Key Findings:

- Cell Viability Reduction : this compound treatment significantly reduced A549 cell viability in a concentration-dependent manner, promoting apoptosis through oxidative stress mechanisms .

- Cytotoxicity Against Breast Cancer : In studies involving breast cancer cell lines (e.g., MCF-7), this compound exhibited cytotoxic effects with LC50 values ranging from 1.17 to 8.67 µg/mL depending on the specific cell line .

Antibacterial and Antimicrobial Effects

This compound's antibacterial properties have been extensively studied, particularly in the context of oral health. Its efficacy against various pathogenic bacteria suggests potential applications in dental care products.

Antibacterial Activity Table:

Antioxidant Activity

This compound also exhibits significant antioxidant properties, which contribute to its neuroprotective effects. Studies have shown that it can inhibit lipid peroxidation and reduce oxidative stress in neuronal cells.

Neuroprotective Effects:

- Oxidative Stress Reduction : this compound suppressed reactive oxygen species (ROS) generation in murine hippocampal HT22 cells .

- Comparative Antioxidant Activity : It demonstrated antioxidant activity comparable to known agents like probucol, with an IC50 of approximately 0.30 µg/mL against human LDL oxidation .

Potential Applications in Neurodegenerative Diseases

Emerging research suggests that this compound may offer therapeutic benefits in neurodegenerative conditions such as Alzheimer's disease due to its neuroprotective and antioxidant properties.

Case Studies:

Mécanisme D'action

Xanthorrhizol exerts its effects through various molecular targets and pathways. It inhibits the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), reducing the production of proinflammatory cytokines like interleukin-6 (IL-6) and tumor necrosis factor-α (TNF-α). Additionally, this compound modulates the mitogen-activated protein kinase (MAPK) signaling pathway, particularly by attenuating the phosphorylation of c-Jun N-terminal kinases (JNKs), which inhibits the transcription of COX-2 and iNOS .

Comparaison Avec Des Composés Similaires

Xanthorrhizol est unique parmi les sesquiterpénoïdes en raison de son large spectre d'activités biologiques. Des composés similaires comprennent:

Curcumine: Un autre composé dérivé des espèces , connu pour ses propriétés anti-inflammatoires et antioxydantes.

Bisabolol: Un alcool sesquiterpénique aux effets anti-inflammatoires et antimicrobiens.

Farnésol: Un alcool sesquiterpénique aux propriétés antimicrobiennes et anticancéreuses.

Comparé à ces composés, le this compound présente une gamme plus diversifiée d'activités pharmacologiques, ce qui en fait un composé précieux pour la recherche et le développement futurs .

Activité Biologique

Xanthorrhizol, a bioactive compound derived from the rhizome of Curcuma xanthorrhiza, has garnered significant attention due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, focusing on its antimicrobial, anticancer, anti-inflammatory, and antioxidant properties, supported by relevant research findings and data.

Antimicrobial Activity

This compound exhibits potent antimicrobial properties against various pathogens, including bacteria and viruses. Recent studies have elucidated its mechanisms of action and effectiveness.

- Mechanism of Action : this compound targets the SaMscL protein in Staphylococcus aureus, leading to cell lysis and efflux of cytoplasmic contents. This was demonstrated by a decrease in cell volume and dry weight upon treatment with this compound, indicating its potential as an antimicrobial agent .

- Efficacy Against Pathogens : It has shown effectiveness against foodborne pathogens and oral bacteria. For instance, it outperformed chlorhexidine in inhibiting Enterococcus faecalis under alkaline conditions, suggesting its utility in dental applications .

| Pathogen | Minimum Inhibitory Concentration (MIC) | Study Reference |

|---|---|---|

| Staphylococcus aureus | 0.0625% | |

| Enterococcus faecalis | Comparable to chlorhexidine | |

| E. coli | 0.5 mg/mL |

Anticancer Activity

This compound has demonstrated significant anticancer effects across various cancer cell lines.

- Breast Cancer : In studies involving MCF-7 human breast cancer cells, this compound exhibited an EC50 value of 1.71 μg/mL, effectively inducing apoptosis through down-regulation of the anti-apoptotic protein Bcl-2 while increasing p53 levels . The compound's cytotoxicity was notably higher than that of tamoxifen.

- Non-Small Cell Lung Cancer : Research on A549 cells revealed that this compound significantly reduced cell viability in a concentration-dependent manner, further supporting its potential as an anticancer therapeutic .

| Cancer Cell Line | EC50 (μg/mL) | Mechanism of Action |

|---|---|---|

| MCF-7 | 1.71 | Induction of apoptosis via Bcl-2 down-regulation |

| A549 | Not specified | Concentration-dependent growth inhibition |

Anti-inflammatory and Antioxidant Effects

This compound also exhibits anti-inflammatory and antioxidant properties, contributing to its therapeutic potential.

- Anti-inflammatory Activity : In vitro studies have shown that this compound suppresses the production of pro-inflammatory cytokines such as IL-1β and TNF-α. It also inhibits matrix metalloproteinases (MMPs), which are involved in inflammatory processes .

- Antioxidant Activity : this compound demonstrated comparable antioxidant activity to probucol against lipid peroxidation, with an IC50 value of 0.4 μg/mL. It effectively scavenges free radicals and protects neuronal cells from oxidative stress induced by glutamate .

Case Studies

Several case studies highlight the therapeutic applications of this compound:

- Antimicrobial Efficacy : A clinical trial indicated that this compound could serve as an effective disinfectant for toothbrushes, potentially reducing caries incidence .

- Cancer Treatment Potential : In a comparative study with tamoxifen on breast cancer cells, this compound showed superior cytotoxicity, suggesting it could be a promising adjunct in cancer therapy .

Propriétés

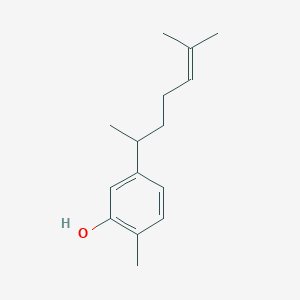

IUPAC Name |

2-methyl-5-(6-methylhept-5-en-2-yl)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O/c1-11(2)6-5-7-12(3)14-9-8-13(4)15(16)10-14/h6,8-10,12,16H,5,7H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKWGCEDRLNNZOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C)CCC=C(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

326.00 to 327.00 °C. @ 760.00 mm Hg | |

| Details | The Good Scents Company Information System | |

| Record name | Xanthorrhizol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038195 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

30199-26-9 | |

| Record name | Xanthorrhizol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038195 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does xanthorrhizol exert its antiproliferative effects on cancer cells?

A1: this compound has been shown to induce apoptosis, a programmed cell death mechanism, in various cancer cell lines. Research suggests that this compound achieves this by:

- Modulating apoptotic proteins: this compound can upregulate pro-apoptotic proteins like Bax and p53 while downregulating anti-apoptotic proteins like Bcl-2. [, , , ] This disruption of the balance between pro- and anti-apoptotic factors pushes cells toward apoptosis.

- Activating caspases: Studies have demonstrated this compound's ability to activate caspases, particularly caspase-3 and caspase-9, which are crucial executioner enzymes in the apoptotic cascade. [, , ]

- Disrupting mitochondrial transmembrane potential: this compound treatment has been linked to changes in mitochondrial transmembrane potential, leading to the release of cytochrome c from mitochondria into the cytosol. [] This release is a key event that triggers the activation of downstream apoptotic pathways.

Q2: Does this compound affect any specific signaling pathways involved in cancer cell growth and survival?

A2: Yes, this compound has demonstrated inhibitory effects on several signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis (formation of new blood vessels):

- PI3K/Akt/eNOS pathway: This pathway plays a critical role in cell growth, survival, and angiogenesis. This compound has been shown to inhibit the phosphorylation of Akt and endothelial nitric oxide synthase (eNOS), key components of this pathway, thereby suppressing angiogenesis. []

- MAPK pathway: this compound can influence the mitogen-activated protein kinase (MAPK) pathway, which regulates cell proliferation, differentiation, and apoptosis. Specifically, this compound has been shown to activate p38 MAPK and c-Jun N-terminal kinase (JNK) in a reactive oxygen species (ROS)-dependent manner, contributing to its antiproliferative effects. [, ]

- NF-κB pathway: This pathway is involved in inflammation and cell survival. This compound can suppress the activation of nuclear factor-κB (NF-κB), leading to the downregulation of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). [] This inhibition of NF-κB activation contributes to this compound’s anti-inflammatory and anti-tumor promoting effects.

Q3: How does this compound contribute to the prevention of UV-induced skin aging?

A3: this compound exhibits potential anti-aging effects by:

- Suppression of MMP-1: Ultraviolet (UV) radiation can induce the expression of matrix metalloproteinase-1 (MMP-1), an enzyme that degrades collagen in the skin, leading to wrinkles and other signs of photoaging. This compound effectively reduces MMP-1 expression in UV-irradiated human skin fibroblasts. []

- Increase in type I procollagen: this compound not only inhibits collagen degradation but also promotes collagen synthesis by increasing the expression of type I procollagen, a precursor to collagen, in UV-irradiated fibroblasts. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C15H24O, and its molecular weight is 218.34 g/mol. []

Q5: Is there any spectroscopic data available to confirm the structure of this compound?

A5: Yes, several studies have characterized this compound using spectroscopic techniques:

- NMR Spectroscopy: Both 1H-NMR and 13C-NMR spectroscopy have been used to confirm the structure of this compound. [, ]

- FTIR Spectroscopy: FTIR analysis has also been employed to identify functional groups and confirm the structure of this compound. [, ]

- Mass Spectrometry (MS): MS analysis can provide information about the molecular weight and fragmentation pattern of this compound, further supporting its structural identification. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.